12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),4,9,11-pentaene-6-thione
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Overview
Description
3,4-Diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-8(7H)-thione is a complex heterocyclic compound with a molecular formula of C20H12N4OS . This compound is characterized by its fused ring structure, which includes pyrimidine, thieno, and pyridazine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-8(7H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-carboxamide . The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution
Scientific Research Applications
3,4-Diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-8(7H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its potential anti-inflammatory and anti-cancer properties are being explored in preclinical studies.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of prostaglandin E2 and interleukin, which are involved in inflammatory responses . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other fused heterocyclic systems such as pyridazino[4’,3’:4,5]thieno[3,2-d]-1,2,3-triazines and pyridazino[4’,5’:4,5]thieno[2,3-c]pyridazinones . Compared to these compounds, 3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-8(7H)-thione is unique due to its specific ring fusion pattern and the presence of the thione group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H12N4S2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),4,9,11-pentaene-6-thione |
InChI |
InChI=1S/C20H12N4S2/c25-19-18-17(21-11-22-19)15-14(12-7-3-1-4-8-12)16(23-24-20(15)26-18)13-9-5-2-6-10-13/h1-11H,(H,21,22,25) |
InChI Key |
VMDCRKKEHBEEAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=S)N=CN4)SC3=NN=C2C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=S)N=CN4)SC3=NN=C2C5=CC=CC=C5 |
Origin of Product |
United States |
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